molecular formula C16H12Br2N2O2S B11562759 2-{[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11562759
M. Wt: 456.2 g/mol
InChI Key: UQQQQWANXHLYCF-IFRROFPPSA-N
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Description

2-{[(E)-1-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibromo-dihydroxyphenyl group, a benzothiophene ring, and a cyanide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-1-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide typically involves multi-step organic reactions The initial step often includes the bromination of a dihydroxyphenyl compound, followed by the formation of a Schiff base through the reaction with an appropriate amine

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the Schiff base, converting it to an amine.

    Substitution: The bromine atoms in the dibromo-dihydroxyphenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-{[(E)-1-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromo-dihydroxyphenyl group can participate in hydrogen bonding and van der Waals interactions, while the cyanide group can act as a nucleophile. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-1-(3,5-dichloro-2,4-dihydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide
  • 2-{[(E)-1-(3,5-difluoro-2,4-dihydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide

Uniqueness

The presence of bromine atoms in the dibromo-dihydroxyphenyl group distinguishes this compound from its analogs, potentially leading to different reactivity and biological activity. The unique combination of functional groups in this compound makes it a valuable subject for further research and development.

Properties

Molecular Formula

C16H12Br2N2O2S

Molecular Weight

456.2 g/mol

IUPAC Name

2-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C16H12Br2N2O2S/c17-11-5-8(14(21)13(18)15(11)22)7-20-16-10(6-19)9-3-1-2-4-12(9)23-16/h5,7,21-22H,1-4H2/b20-7+

InChI Key

UQQQQWANXHLYCF-IFRROFPPSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC(=C(C(=C3O)Br)O)Br)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC(=C(C(=C3O)Br)O)Br)C#N

Origin of Product

United States

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